N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide
Description
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a benzo[d]thiazole moiety, a triazole ring, and a benzamide group
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN7O4S2/c26-16-4-3-5-17(27)22(16)23(36)28-12-20-31-32-25(33(20)14-8-10-15(11-9-14)34(37)38)39-13-21(35)30-24-29-18-6-1-2-7-19(18)40-24/h1-11H,12-13H2,(H,28,36)(H,29,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAAQIRZTRUKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of the triazole intermediate with the benzamide derivative under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Bromomethyl methyl ether: A reactive ether used in organic synthesis.
Gabapentin: A pharmaceutical compound with similar structural features, used for its neurological effects.
Uniqueness
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide stands out due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its combination of functional groups provides unique opportunities for interaction with biological targets and chemical processes.
Biological Activity
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide is a complex organic compound that exhibits notable biological activities. Its structure integrates multiple pharmacophores, including a benzothiazole moiety and a triazole ring, which are known for their diverse therapeutic potentials. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzothiazole moiety : Known for enhancing pharmacological effects.
- Triazole ring : Associated with various biological activities, including antifungal and antibacterial properties.
- Chloro and fluoro substituents : These halogenated groups can enhance lipophilicity and bioavailability.
The molecular formula of the compound is , with a molecular weight of approximately 421.88 g/mol.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. The compound has been tested against various pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Strong inhibition |
| Candida albicans | Moderate inhibition |
| Pseudomonas aeruginosa | Weak inhibition |
These findings suggest that the compound may disrupt cellular processes in these microorganisms, potentially through interference with enzyme activity or cell wall synthesis.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies on human cancer cell lines. The results indicate:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The structure-activity relationship (SAR) indicates that modifications to the triazole and benzothiazole moieties can enhance cytotoxicity against specific cancer types.
Enzyme Inhibition
Research has also focused on the enzyme inhibitory potential of this compound. It has shown promise as an inhibitor of various enzymes relevant to disease pathways:
| Enzyme | Inhibition Type |
|---|---|
| Cholinesterase | Competitive |
| Carbonic anhydrase | Non-competitive |
These interactions suggest that the compound may have applications in treating conditions like Alzheimer's disease through cholinesterase inhibition.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that a related triazole derivative exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus . This supports the potential utility of this compound in treating resistant infections.
- Anticancer Research : Another investigation into triazole-based compounds revealed promising results in inhibiting tumor growth in xenograft models of breast cancer . The findings suggest that modifications to the benzothiazole structure can enhance therapeutic efficacy.
Q & A
Basic: What analytical techniques are recommended for structural confirmation of this compound?
Answer:
The compound’s structure should be validated using a combination of:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent integration and connectivity, focusing on aromatic protons (e.g., 4-nitrophenyl, benzothiazole) and methylene bridges .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for the sulfanyl and carbamoyl groups .
- X-ray Crystallography: For unambiguous 3D structure determination, use SHELXL for refinement (e.g., resolving torsional angles in the triazole-benzothiazole linkage) .
Advanced: How can discrepancies in NMR data for synthetic intermediates be resolved?
Answer:
Discrepancies often arise from dynamic conformational changes or impurities. Mitigation strategies include:
- Variable-Temperature NMR: To identify signals affected by rotameric equilibria (e.g., methylene groups near the sulfanyl moiety) .
- HPLC-Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate pure intermediates before characterization .
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon interactions, especially in crowded aromatic regions .
Basic: What synthetic routes are effective for constructing the 1,2,4-triazole core?
Answer:
The triazole ring is typically synthesized via:
- Cyclocondensation: Reacting thiosemicarbazides with carboxylic acid derivatives under reflux (ethanol, 80°C) .
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For regioselective 1,2,4-triazole formation, though this method requires pre-functionalized alkynes and azides .
- Oxidative Cyclization: Using iodine or hypervalent iodine reagents to close the triazole ring from dithiocarbamate precursors .
Advanced: How can reaction conditions be optimized to prevent nitro group decomposition during synthesis?
Answer:
The 4-nitrophenyl group is sensitive to reducing agents and high temperatures. Key optimizations:
- Temperature Control: Maintain reactions below 60°C to avoid nitro reduction; use ice baths for exothermic steps .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates without inducing side reactions .
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of sulfur-containing moieties (e.g., sulfanyl groups) .
Basic: What strategies are effective for introducing the benzothiazole moiety?
Answer:
The benzothiazole ring is typically incorporated via:
- Heterocyclic Condensation: Reacting 2-aminothiophenol derivatives with carbonyl compounds (e.g., chloroacetyl chloride) under acidic conditions .
- Post-Functionalization: Coupling pre-synthesized benzothiazole-2-carbamoyl methyl groups to the triazole core using EDC/HOBt-mediated amidation .
Advanced: How should conflicting bioactivity data across assay conditions be analyzed?
Answer:
Discrepancies may stem from assay-specific variables. Address by:
- Dose-Response Curves: Compare IC₅₀ values under standardized conditions (pH, temperature, serum concentration) .
- Molecular Dynamics Simulations: Model compound-protein interactions to identify binding-site variations (e.g., benzothiazole interactions with kinase targets) .
- Metabolic Stability Testing: Use liver microsomes to assess whether degradation products influence activity .
Basic: What computational methods predict the compound’s reactivity with biological targets?
Answer:
- Docking Studies (AutoDock Vina): Screen against protein databases (e.g., PDB) to identify potential targets like kinases or GPCRs .
- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to evaluate electrophilic centers (e.g., nitro group reactivity) .
Advanced: How can regioselectivity challenges in triazole functionalization be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors. Solutions include:
- Protecting Groups: Temporarily block reactive sites (e.g., benzothiazole NH) with Boc or Fmoc groups during sulfanyl addition .
- Directed Metalation: Use palladium catalysts to direct coupling reactions to the triazole’s N1 position .
Basic: What stability studies are critical for long-term storage?
Answer:
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (>150°C typical for nitro-containing compounds) .
- Light Sensitivity Tests: Store in amber vials under nitrogen if UV-Vis shows nitro group photodegradation .
Advanced: How to validate target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA): Confirm binding by measuring protein stabilization after compound treatment .
- Knockdown/Rescue Experiments: Use siRNA to silence putative targets and observe reversal of compound effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
